3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Beschreibung
This compound is a pyrazole-carbohydrazide derivative characterized by a 5-bromothiophen-2-yl substituent at the pyrazole C3 position and an (E)-configured 2-hydroxy-3-methoxyphenylmethylidene group at the carbohydrazide nitrogen. Its synthesis likely involves the condensation of 3-(5-bromothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde under acidic or catalytic conditions, a method analogous to related hydrazide-aldehyde condensations . The (E)-configuration of the imine bond is critical for structural stability and bioactivity, as confirmed in similar compounds via single-crystal X-ray diffraction (e.g., ) .
Pyrazole-carbohydrazides are studied for their diverse pharmacological potentials, including antimicrobial and anticancer activities. The bromothiophene moiety enhances lipophilicity and π-π stacking interactions, while the hydroxy-methoxy aromatic system may engage in hydrogen bonding and electron-donor interactions .
Eigenschaften
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSMIWKGWCFZNM-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Molecular Formula : C14H12BrN4O3S
- Molecular Weight : 396.24 g/mol
This compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities related to the compound include:
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Antioxidant Activity :
Case Studies and Experimental Results
Several studies have explored the biological activity of pyrazole derivatives:
- In Vitro Studies :
- In Vivo Studies :
Data Tables
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exhibits promising antimicrobial activities. It has been shown to interact with specific molecular targets, potentially modulating their activity and leading to various therapeutic effects. This makes it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
Anti-inflammatory Effects
The pyrazole nucleus is well-known for its anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit inflammatory pathways, making them suitable for treating conditions like arthritis and other inflammatory diseases. In particular, derivatives of pyrazole have demonstrated significant anti-inflammatory effects comparable to standard drugs such as indomethacin .
Anticancer Activity
Studies have shown that related pyrazole compounds can inhibit the growth of various cancer cell lines, including lung cancer (A549 cells). For instance, compounds similar to 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have induced apoptosis in cancer cells, indicating their potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound in antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 25 |
| P. aeruginosa | 12 | 75 |
Case Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, the compound was tested for its anti-inflammatory properties. Results showed a dose-dependent reduction in edema comparable to indomethacin.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 25 | 30 |
| 50 | 50 |
| 100 | 70 |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electronic Effects: Methoxy (target compound) and ethoxy () groups act as electron donors, altering electronic density and binding affinity.
- Spatial Arrangement : Ortho-hydroxy substituents (target compound, ) favor intramolecular hydrogen bonding, stabilizing the (E)-configuration. Bulky groups () may hinder receptor access.
- Halogen Interactions : Bromothiophene (target) and bromophenyl () enhance halogen bonding with biomolecular targets.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Bromothiophene (logP ~3.5) increases lipophilicity compared to phenyl analogs (logP ~2.8–3.2) .
- Solubility : Polar substituents (e.g., pyridinyl in ) improve aqueous solubility, whereas methoxy/ethoxy groups (target, ) balance lipophilicity and solubility.
- Metabolic Stability : Ortho-hydroxy groups (target) may undergo glucuronidation, while ethoxy () could resist oxidative metabolism better than methoxy .
Bioactivity and Mechanism of Action
- Anticancer Potential: Pyrazole-carbohydrazides () show cytotoxicity via kinase inhibition (e.g., c-Met in ), though structural variations modulate selectivity .
- Molecular Docking : The hydroxy-methoxy phenyl group in the target compound may bind to kinase ATP pockets via hydrogen bonding, as seen in docking studies of related derivatives .
Computational and Experimental Validation
- Structural Confirmation : Single-crystal X-ray analysis (e.g., SHELX, OLEX2) confirms the (E)-configuration and planar geometry in analogs .
- Similarity Metrics : Tanimoto and Dice indices () quantify structural similarity, with the target compound showing >80% similarity to and .
- Bioactivity Clustering : Hierarchical clustering () links the target compound to antifungal and kinase-inhibiting analogs based on shared pharmacophores .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a multi-step process:
Formation of the pyrazole core via cyclization of thiophene-substituted hydrazine derivatives.
Hydrazone linkage via condensation of the pyrazole-carbohydrazide with a substituted benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde).
- Key parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Temperature : Controlled heating (~80–100°C) minimizes side reactions during hydrazone formation .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate imine bond formation .
- Yield optimization : Monitor via TLC and purify intermediates via recrystallization (ethanol/water mixtures) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., bromothiophene protons at δ 7.2–7.5 ppm, hydrazone NH at δ 10–12 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 435.21) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm hydrazide and hydrazone groups .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Antimicrobial assays : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .
- Enzyme inhibition : Test for COX-2 or kinase inhibition via fluorometric assays .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory data in the reactivity of the hydrazone moiety?
- Methodology :
- Kinetic analysis : Vary pH and temperature to study hydrolysis rates of the hydrazone bond .
- Computational modeling : DFT calculations (e.g., Gaussian) predict electron density shifts at the hydrazone C=N bond under acidic conditions .
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track bond cleavage via MS/MS .
Q. What strategies address discrepancies in reported biological activities of structurally similar pyrazole derivatives?
- Methodology :
- Systematic SAR studies : Synthesize analogs with varied substituents (e.g., replace bromothiophene with chlorophenyl) and compare bioactivity .
- Meta-analysis : Cross-reference bioassay data from multiple studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Crystallographic validation : Resolve structural ambiguities via single-crystal XRD to confirm planar vs. non-planar conformations .
Q. How can molecular docking and dynamics simulations predict target interactions for this compound?
- Methodology :
- Target selection : Prioritize proteins with hydrazone-binding pockets (e.g., tubulin, DNA topoisomerases) .
- Docking software : Use AutoDock Vina with force fields (AMBER) to simulate binding affinities .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability in aqueous environments .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement : SHELXL refinement with TWIN/BASF commands to handle twinning or disorder in the bromothiophene moiety .
- Validation : Check using Rint (<5%) and residual density maps (<0.3 eÅ⁻³) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) on the phenyl ring to enhance electrophilicity .
- Bioisosteric replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to modulate lipophilicity .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical interaction sites (e.g., hydrogen bonding at the hydrazone NH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
